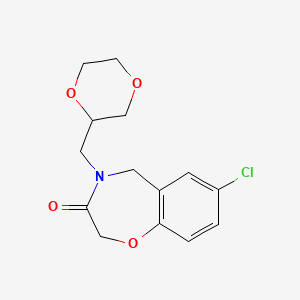
7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by a benzoxazepine core structure, which is a bicyclic system containing both benzene and oxazepine rings The presence of a chlorine atom at the 7th position and a 1,4-dioxane moiety attached to the benzoxazepine ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
-
Formation of the Benzoxazepine Core: : The initial step involves the formation of the benzoxazepine core. This can be achieved through a cyclization reaction of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
-
Attachment of the 1,4-Dioxane Moiety: : The final step involves the attachment of the 1,4-dioxane moiety. This can be done through a nucleophilic substitution reaction where the benzoxazepine intermediate reacts with 1,4-dioxane-2-methanol under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dioxane moiety, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Reduction: : Reduction reactions can be performed on the benzoxazepine ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives of the dioxane moiety
Reduction: Reduced forms of the benzoxazepine ring
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological systems and studying their functions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its benzoxazepine core is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug development. Researchers explore its potential as an anti-inflammatory, anti-cancer, or neuroprotective agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzoxazepine core can mimic the structure of natural ligands, allowing it to bind to specific sites and modulate biological pathways. The presence of the chlorine atom and the dioxane moiety can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-chloro-4-(2-hydroxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-chloro-4-(2-ethoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
Compared to similar compounds, 7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to the presence of the 1,4-dioxane moiety. This structural feature can impart different physicochemical properties, such as solubility and stability, which can influence its reactivity and potential applications. The chlorine atom at the 7th position also contributes to its distinct chemical behavior and biological activity.
Properties
IUPAC Name |
7-chloro-4-(1,4-dioxan-2-ylmethyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c15-11-1-2-13-10(5-11)6-16(14(17)9-20-13)7-12-8-18-3-4-19-12/h1-2,5,12H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQLFRWPRSZUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2431808.png)
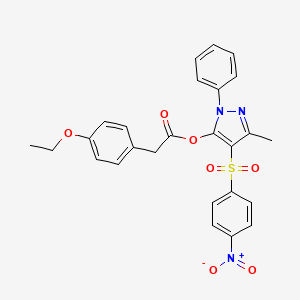
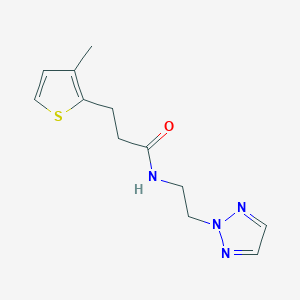
![2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2431813.png)
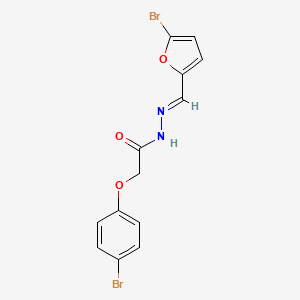

![2-(2-methoxyphenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2431819.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2431820.png)
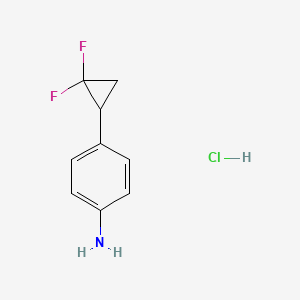
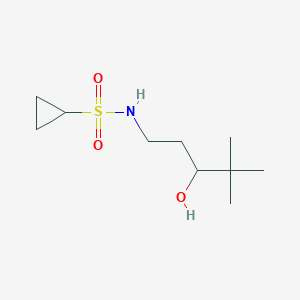
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2431823.png)
![14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2431824.png)
![ETHYL 2-(4-BUTOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2431825.png)

